3-Hydroxyphenylboronic acid pinacol ester

Purity specification Procurement quality Assay comparison

Select this specific 3-hydroxyphenylboronic acid pinacol ester to ensure reliable Suzuki-Miyaura cross-coupling outcomes. The pinacol ester enhances solubility and stability versus the free boronic acid, while the meta-hydroxy regioisomer uniquely positions a phenolic handle for subsequent triflation or functionalization in drug discovery. Procuring this validated intermediate mitigates synthetic risk and ensures reproducible results in building multifunctionalized oligoarenes.

Molecular Formula C12H17BO3
Molecular Weight 220.07 g/mol
CAS No. 214360-76-6
Cat. No. B1333623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenylboronic acid pinacol ester
CAS214360-76-6
Molecular FormulaC12H17BO3
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O
InChIInChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3
InChIKeyMUKIFYQKIZOYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6): Boronic Ester Building Block for Cross-Coupling


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6), also known as 3-hydroxyphenylboronic acid pinacol ester, is a pinacol-protected arylboronic ester containing a free phenolic hydroxyl group. This compound serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing functionalized biaryl compounds . As a member of the arylboronate class, it features a trigonal planar boron center stabilized by the pinacol diol ligand, which modulates electrophilicity while conferring hydrolytic stability and ease of handling relative to unprotected boronic acid analogs . The compound is a crystalline solid (mp 94-98 °C) with good solubility in common organic solvents including THF, DCM, and toluene, and is commercially available from multiple suppliers at ≥97-98% purity .

Why 3-Hydroxyphenylboronic Acid Pinacol Ester Cannot Be Interchanged with Unprotected Boronic Acids or Alternative Esters


Generic substitution within the arylboron reagent class fails because the specific protecting group directly governs hydrolytic stability, shelf life, and chromatographic compatibility—factors that materially impact experimental reproducibility and procurement logistics. Unprotected 3-hydroxyphenylboronic acid (CAS 87199-18-6) is prone to aqueous protodeboronation via the pathway Ar-B(OH)₂ + H₂O → ArH + B(OH)₃, a well-characterized decomposition side reaction that competes with Suzuki coupling and reduces effective reagent concentration over time [1]. The pinacol ester protection strategy mitigates this liability: pinacol esters are crystalline, hydrolytically stable solids that are insensitive to air and moisture, enabling purification by silica gel column chromatography and extended ambient storage—capabilities not shared by the free boronic acid [2]. Conversely, alternative ester forms (e.g., MIDA boronates, neopentyl glycol esters) introduce distinct hydrolysis kinetics and require different coupling conditions, meaning that reaction protocols optimized for the pinacol ester cannot be directly translated without re-optimization of base, solvent, and temperature parameters [3]. These differences establish that procurement of the specific pinacol ester form is a non-negotiable variable in reaction reproducibility and supply chain consistency.

Quantitative Differentiation Evidence for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Against Comparator Compounds


Purity Specifications: Higher Assay Range Available for Pinacol Ester vs. Free Boronic Acid

Commercially, the target compound is routinely supplied at 97-98% purity (GC) from multiple reputable vendors, whereas the unprotected 3-hydroxyphenylboronic acid is typically supplied at ≥95.0% purity and noted to contain varying amounts of anhydride impurities that may affect stoichiometric calculations . This differential purity ceiling represents a tangible procurement advantage for applications requiring precise reagent stoichiometry and reproducible coupling yields .

Purity specification Procurement quality Assay comparison

Hydrolytic Stability: Pinacol Ester Resistance vs. Free Boronic Acid Protodeboronation

Free arylboronic acids undergo aqueous protodeboronation according to the pathway Ar-B(OH)₂ + H₂O → ArH + B(OH)₃, a well-characterized decomposition side reaction that reduces active reagent concentration [1]. In contrast, pinacol esters such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are reported to be hydrolytically stable crystalline solids that are insensitive to air and moisture, with studies confirming that pinacol ester products are stable on silica gel and reactive under standard coupling conditions without decomposition [2].

Hydrolytic stability Protodeboronation Reagent shelf life

Melting Point and Physical Form: Crystalline Solid with Predictable Handling vs. Decomposition-Prone Boronic Acid

The target compound exists as a well-defined crystalline powder with a sharp melting point of 94-98 °C, indicating a single, stable solid phase amenable to accurate weighing and handling . In contrast, the free 3-hydroxyphenylboronic acid decomposes upon melting (210-213 °C dec.) and contains varying amounts of anhydride, introducing uncertainty in reagent quality and stoichiometry .

Physical form Melting point Handling characteristics

Synthesis Speed: Rapid Boronation Reaction Time Demonstrated for Phenol-Pinacol Ester Formation

In a patent-directed synthesis using 2-iodophenol as a representative substrate, the reaction to form the corresponding phenylboronic acid pinacol ester was complete before the first GC sample was withdrawn after 1 h 50 min reaction time . This contrasts with a reported 58% yield for the synthesis of 3-hydroxyphenylboronic acid via alternative routes requiring additional workup .

Synthesis efficiency Reaction time Process optimization

Storage Flexibility: Room Temperature Stability vs. Freezer-Required Boronic Acid

Commercial suppliers consistently list room temperature storage for the target pinacol ester , whereas the free 3-hydroxyphenylboronic acid is recommended for storage at -20°C to mitigate decomposition [1]. For laboratories without dedicated freezer capacity, this difference directly impacts procurement feasibility and long-term inventory management.

Storage conditions Shelf life Supply chain

Chromatographic Compatibility: Pinacol Esters Are Stable on Silica Gel

Literature establishes that aryl boronic esters bearing the pinacol protecting group are stable on silica gel and can be purified by standard column chromatography without decomposition [1]. This property is not shared by the free boronic acid, which undergoes protodeboronation and streaking on silica gel, necessitating alternative purification strategies that add time and cost to synthetic workflows [2].

Purification Chromatography Workflow compatibility

Procurement-Driven Application Scenarios for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol


Medicinal Chemistry: Synthesis of Biaryl-Containing Drug Candidates via Suzuki-Miyaura Coupling

The target compound serves as a boronic ester coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl scaffolds bearing a free phenolic hydroxyl group. The pinacol ester protection confers hydrolytic stability during coupling , enabling efficient C-C bond formation with aryl halides. The free phenol remains available for subsequent functionalization (e.g., alkylation, glycosylation, or sulfonylation) in multi-step medicinal chemistry campaigns, while the compound's room-temperature storage compatibility and ≥98% purity specification support reproducible library synthesis and SAR studies.

Process Chemistry and Scale-Up: Boronic Ester with Favorable Physical Form and Storage Logistics

The compound's crystalline powder form with sharp melting point (94-98 °C) enables accurate weighing and consistent stoichiometry at scale. Room temperature storage capability eliminates cold-chain logistics costs and simplifies inventory management in kilo-lab and pilot plant environments. The demonstrated rapid boronation kinetics (<2 h to completion in related systems) suggests favorable process intensification potential when the compound is prepared in situ or procured as an intermediate for large-scale API synthesis.

Materials Science: Monomer Synthesis for Functionalized Polymers and OLED Intermediates

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in Suzuki coupling reactions with boronic acids to produce functionalized biaryl compounds and has been shown to react with diaryliodonium salts and esters to form monomers for polymer synthesis . The compound's compatibility with silica gel chromatography facilitates purification of polymer precursors and oligomeric intermediates, while the free phenol group serves as a handle for post-polymerization modification or crosslinking.

High-Throughput Experimentation: Stable, Ready-to-Use Reagent for Automated Synthesis Platforms

The combination of room temperature storage stability , hydrolytic resistance relative to free boronic acids , and consistent ≥98% purity makes this pinacol ester an ideal building block for high-throughput experimentation (HTE) and automated parallel synthesis. The compound can be stored in ambient compound management systems without degradation, weighed accurately by robotic liquid handlers using solid dispensing, and used directly in pre-optimized Suzuki coupling protocols without the need for in situ protection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyphenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.